2-(Propylamino)ethanol

Environmental Toxicology Green Chemistry QSAR

Substituting alkanolamines with different N-alkyl chains without validation introduces performance and toxicity risks. 2-(Propylamino)ethanol (PAE, CAS 16369-21-4) delivers a defined hydrophobicity-nucleophilicity balance distinct from methyl, ethyl, or butyl analogs. • CO₂ absorption capacity statistically equivalent to ethyl & butyl analogs; higher boiling point (182 °C) reduces solvent loss in gas treating. • Lower acute aquatic toxicity vs. shorter-chain analogs-preferred for environmentally conscious metalworking fluid and hydraulic system emulsions. • Non-substitutable monomer for sequence-defined 'N-coded' polyurethanes encoding binary dyad '10'. Supplied as ≥98% purity, colorless liquid. Research and bulk quantities available globally.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 16369-21-4
Cat. No. B101894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)ethanol
CAS16369-21-4
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCCNCCO
InChIInChI=1S/C5H13NO/c1-2-3-6-4-5-7/h6-7H,2-5H2,1H3
InChIKeyBCLSJHWBDUYDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylamino)ethanol: Baseline Overview


2-(Propylamino)ethanol (PAE, N-propylethanolamine, CAS 16369-21-4) is a secondary amino alcohol characterized by a propyl group on the amine and a primary alcohol group [1]. This structure provides it with a distinct balance of hydrophobicity and nucleophilicity compared to shorter-chain analogs. It is typically supplied as a colorless liquid with a purity of ≥98% and a molecular weight of 103.17 g/mol [2].

Structure-property modulation via defined N-propyl chain
CO2 absorption solvent studies assessing chain-length effects
Monomer building block for sequence-defined polymer synthesis

Substituting with Other Alkanolamines: Risks and Divergences


While all alkanolamines share the amine and alcohol functional groups, the specific N-alkyl chain length significantly impacts key performance metrics. The propyl group in PAE modulates physicochemical properties like lipophilicity and basicity, which in turn influences its behavior in applications ranging from CO₂ capture to polymer synthesis and its environmental toxicity profile [1][2]. Simply substituting a methyl, ethyl, or butyl analog without considering these specific, quantifiable differences can lead to suboptimal performance, unexpected toxicity, or altered material properties, making direct replacement without experimental validation a high-risk proposition.

Methyl or ethyl analogs may shift lipophilicity and basicity profiles, altering reaction or absorption behavior.
Butyl analogs may introduce unexpected phase separation or viscosity changes in formulation systems.
Toxicity profiles differ across alkanolamine chain lengths, requiring endpoint-specific review before substitution.

Quantitative Differentiation vs. Closest Analogs


Lower Acute Aquatic Toxicity

In a Tetrahymena pyriformis population growth impairment assay, 2-(Propylamino)ethanol (PAE) demonstrated a lower acute toxicity compared to its methyl and ethyl analogs, as indicated by a higher pIGC50 value (log(1/IGC50)). This suggests a safer environmental profile for PAE in applications where aquatic release is a concern [1].

Lower Acute Aquatic Toxicity
Head-to-head
pIGC50: 0.07 (PAE)
vs Methyl: -0.94, Ethyl: -0.46
Supports aquatic toxicity endpoint review
40-h static Tetrahymena assay context
Environmental Toxicology Green Chemistry QSAR

CO2 Absorption Capacity Equivalence

A systematic investigation of CO2 absorption into aqueous solutions of various alkanolamines revealed that the CO2 loading did not differ significantly among 2-(ethylamino)ethanol (EAE), 2-(propylamino)ethanol (PAE), and 2-(butylamino)ethanol (BAE) [1]. This indicates that extending the N-alkyl chain beyond ethyl does not substantially alter the absorption capacity.

CO2 Absorption Equivalence
Head-to-head
Reported equivalent CO2 loading among EAE, PAE, BAE
Supports solvent selection based on secondary properties
30 wt% aq., 313–393 K, 5 kPa–0.2 MPa
Carbon Capture Gas Sweetening Alkanolamine Solvents

Monomer for Sequence-Defined Polymers

In an efficient solid-phase iterative protocol for synthesizing sequence-defined poly(N-substituted urethanes), 2-(propylamino)ethanol was specifically selected as one of four building blocks to encode binary information. It was used to represent the binary dyad '10', distinguishing it from methyl ('00'), ethyl ('01'), and butyl ('11') analogs in the construction of digital macromolecules [1].

Monomer for Digital Polymers
Class-level
Binary dyad '10' building block
Supports sequence encoding research
Solid-phase iterative protocol context
Sequence-Defined Polymers Digital Polymers Solid-Phase Synthesis

Higher Boiling Point and Lower Density

The physical properties of 2-(propylamino)ethanol (PAE) differ measurably from its shorter-chain counterparts. It has a higher boiling point and a lower density compared to 2-(ethylamino)ethanol and 2-(methylamino)ethanol [1][2][3]. These differences are critical for designing distillation-based purification processes and for formulation work where density can impact mixing and stability.

Physical Property Profile
Reported
B.P. 182 °C, Density 0.9 g/mL
Ethyl: 169-170 °C, 0.914; Methyl: ~159 °C, ~0.937
Supports process design endpoints
Data from supplier and cross-study sources
Physical Properties Formulation Science Distillation

Optimal Application Scenarios


Environmentally-Conscious Industrial Fluids

Given its lower acute aquatic toxicity profile compared to methyl and ethyl analogs [1], 2-(Propylamino)ethanol is a preferred choice for formulating oil-in-water emulsions, such as those used in metalworking fluids or hydraulic systems [2]. Its use can mitigate environmental impact in the event of accidental release, aligning with green chemistry principles.

Next-Generation CO2 Capture Solvents

Since its CO2 absorption capacity is statistically equivalent to that of 2-(ethylamino)ethanol and 2-(butylamino)ethanol [3], researchers and engineers can select 2-(Propylamino)ethanol as a solvent component in gas treating processes based on its favorable secondary properties, such as its higher boiling point for reduced volatility or lower density for specific absorber designs, without compromising the core capture performance.

Information-Containing Sequence-Defined Polymers

For academic and industrial researchers working in the field of digital polymers and information storage materials, 2-(Propylamino)ethanol is an essential, non-substitutable building block. As demonstrated in the synthesis of 'N-coded' polyurethanes, it serves as the specific monomer for encoding the binary dyad '10', enabling the creation of macromolecules with precisely controlled sequences of information [4].

Process Development with Specific Physical Profiles

Process chemists and chemical engineers designing purification cascades or multi-component formulations can leverage the distinct physical property profile of 2-(Propylamino)ethanol. Its higher boiling point (182 °C) and lower density (0.9 g/mL) relative to ethyl and methyl analogs [5] provide tangible separation and handling advantages in specific unit operations where these physical parameters are critical design factors.

Application
Selection Property
Validation Focus
Industrial fluid emulsion systems
Aquatic toxicity endpoint context
Aquatic model endpoint review
CO2 absorption solvent research
Absorption capacity equivalence context
Absorption endpoints under reported conditions
Sequence-defined polymer synthesis
Monomer encoding specificity
Binary encoding role confirmation
Distillation and formulation process design
Physical property profile
Boiling point and density endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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